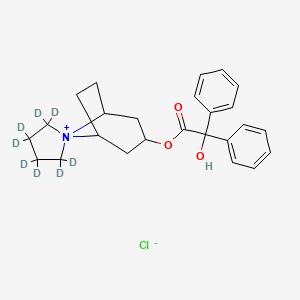
Spasmo 3-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spasmo 3-d8: is a deuterated derivative of trospium chloride, a tropine derivative with anti-cholinergic activity. It is primarily used in research settings, particularly in kinetic isotope effect studies and as an internal standard for quantification by nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spasmo 3-d8 involves the deuteration of trospium chlorideThe specific reaction conditions and reagents used for this deuteration process are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The production is carried out in specialized facilities equipped to handle deuterated compounds .
Chemical Reactions Analysis
Types of Reactions: Spasmo 3-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: Spasmo 3-d8 is used as an internal standard in NMR spectroscopy for the quantification of trospium chloride. It is also employed in kinetic isotope effect studies to understand reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is used to study the pharmacokinetics and metabolism of trospium chloride. It helps in understanding the drug’s behavior in biological systems .
Industry: In the pharmaceutical industry, this compound is used in the development and quality control of medications containing trospium chloride. It ensures the accuracy and precision of analytical methods used in drug development .
Mechanism of Action
Spasmo 3-d8, like trospium chloride, acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChR). It blocks the action of acetylcholine, a neurotransmitter, by binding to the mAChR M receptors. This inhibition prevents the opening of ion channels, thereby controlling muscle spasms in tissues such as the bladder .
Comparison with Similar Compounds
Trospium chloride: The non-deuterated form of Spasmo 3-d8, used for similar applications but without the benefits of deuteration.
Oxybutynin: Another antimuscarinic agent used to treat overactive bladder.
Solifenacin: A muscarinic receptor antagonist used for the treatment of urinary incontinence.
Uniqueness: this compound is unique due to its deuterated nature, which provides advantages in kinetic isotope effect studies and as an internal standard in NMR spectroscopy. The presence of deuterium atoms enhances the stability and accuracy of analytical measurements compared to non-deuterated compounds .
Properties
Molecular Formula |
C₂₅H₂₂D₈ClNO₃ |
|---|---|
Molecular Weight |
436.01 |
Synonyms |
(1α,3β,5α)-3-[(2-Hydroxy-2,2-diphenylacetyl)oxy]-spiro[8-azoniabicyclo[3.2.1]octane-8,1’-pyrrolidinium]-d8 Chloride; Azoniaspiro-d8; Keptan-d8; Relaspium-d8; Sanctura-d8; Spasmex-d8; Spasmo 3-d8; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















